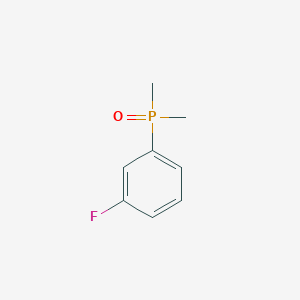![molecular formula C21H19F3N2O4 B2548272 N-[2-(5,8-dimetoxi-2-oxo-1H-quinolin-3-il)etil]-4-(trifluorometil)benzamida CAS No. 851404-34-7](/img/structure/B2548272.png)
N-[2-(5,8-dimetoxi-2-oxo-1H-quinolin-3-il)etil]-4-(trifluorometil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry, particularly as antibacterial, antifungal, and anticancer agents. The presence of a trifluoromethyl group in the benzamide moiety could suggest increased metabolic stability and lipophilicity, potentially enhancing the compound's biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions. For example, the synthesis of quinoline-2-carboxamide derivatives, as described in paper , involves N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate. Similarly, the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives is achieved by reacting benzohydrazide derivatives with quinoline diones in the presence of a catalyst . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic quinoline core, which can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. The crystal structures of related compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, show different polymorphs arising from differences in packing patterns and hydrogen bonding interactions . These structural analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including cyclization, carbonylation, and substitution reactions. For instance, carbonylation of o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide leads to different products depending on the reaction conditions . The reactivity of the quinoline core and the substituents can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can affect the compound's acidity, basicity, solubility, and stability. These properties are important for the compound's biological activity and pharmacokinetic profile. For example, the introduction of a trifluoromethyl group in benzamide derivatives has been shown to improve the inhibitory activity against stearoyl-CoA desaturase-1 .
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La porción trifluorometil-benzamida del compuesto sugiere una posible actividad anticancerígena. Los investigadores han explorado sus efectos en líneas celulares cancerosas, investigando mecanismos como la inducción de apoptosis, la detención del ciclo celular y la inhibición del crecimiento tumoral. Se necesitan más estudios para dilucidar las vías específicas y optimizar su potencial terapéutico .
Actividad Antiinflamatoria
La inflamación juega un papel crucial en diversas enfermedades. Las características estructurales del compuesto pueden contribuir a los efectos antiinflamatorios. Los investigadores han estudiado su impacto en los marcadores inflamatorios, las citocinas y las respuestas inmunitarias. Comprender su modo de acción podría conducir a nuevas terapias antiinflamatorias .
Efectos Neuroprotectores
Dada la vulnerabilidad del sistema nervioso central al estrés oxidativo y las enfermedades neurodegenerativas, los compuestos con propiedades neuroprotectoras son valiosos. Las investigaciones sobre la capacidad de este compuesto para proteger las neuronas, mejorar la plasticidad sináptica o modular los sistemas de neurotransmisores están en curso .
Potencial Antioxidante
Los grupos metoxi en el anillo de quinolina sugieren propiedades antioxidantes. Los investigadores han explorado su capacidad para eliminar radicales libres, proteger los componentes celulares y mitigar el daño oxidativo. Los antioxidantes juegan un papel crucial en la prevención de enfermedades relacionadas con la edad y la promoción de la salud general .
Potencial Sintético
Más allá de su ocurrencia natural, este compuesto ofrece versatilidad sintética. Los investigadores pueden modificar su estructura para crear análogos con propiedades específicas. Explorar diversos derivados podría generar nuevos candidatos a fármacos, inhibidores enzimáticos o agentes de imagen .
Propiedades
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c1-29-16-7-8-17(30-2)18-15(16)11-13(20(28)26-18)9-10-25-19(27)12-3-5-14(6-4-12)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVNQGLRLLSADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)
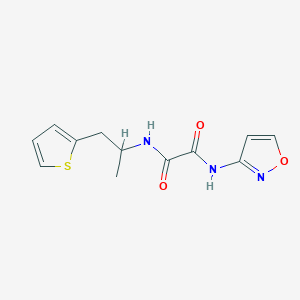
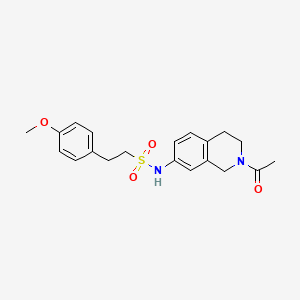
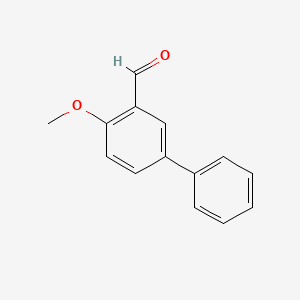
![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)
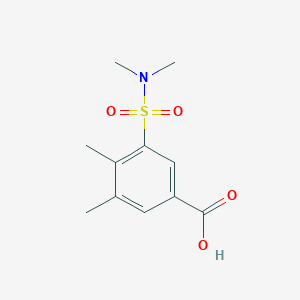
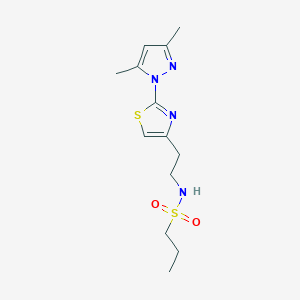
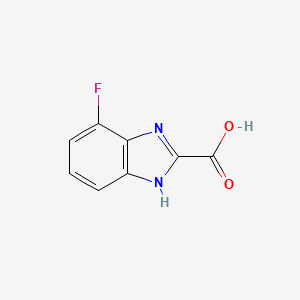
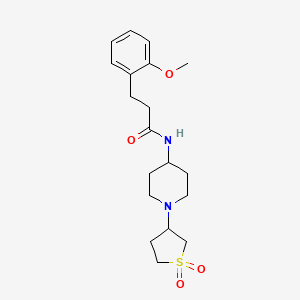
![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)
